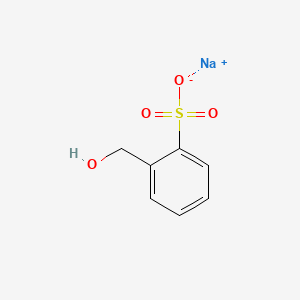

Monosodium hydroxymethylbenzenesulphonate

Beschreibung

Monosodium hydroxymethylbenzenesulphonate (CAS 34742-11-5) is an aromatic sulfonate compound featuring a benzene ring substituted with a hydroxymethyl (-CH₂OH) group and a sulfonate (-SO₃⁻Na⁺) group. Its molecular formula is C₇H₇NaO₄S, with a molecular weight of 234.19 g/mol. Limited direct data on its properties are available, but its structure suggests moderate water solubility and stability under standard storage conditions .

Eigenschaften

CAS-Nummer |

34742-11-5 |

|---|---|

Molekularformel |

C7H7NaO4S |

Molekulargewicht |

210.18 g/mol |

IUPAC-Name |

sodium;2-(hydroxymethyl)benzenesulfonate |

InChI |

InChI=1S/C7H8O4S.Na/c8-5-6-3-1-2-4-7(6)12(9,10)11;/h1-4,8H,5H2,(H,9,10,11);/q;+1/p-1 |

InChI-Schlüssel |

YQHYMJUDNVWBJN-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC=C(C(=C1)CO)S(=O)(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Natrium-2-(Hydroxymethyl)benzol-1-sulfonat beinhaltet typischerweise die Sulfonierung von Toluol, gefolgt von der Einführung einer Hydroxymethylgruppe. Ein übliches Verfahren ist die Reaktion von Toluol mit Schwefeltrioxid oder Chlorsulfonsäure zur Bildung von Toluol-4-sulfonsäure. Dieser Zwischenstoff wird dann unter basischen Bedingungen mit Formaldehyd behandelt, um die Hydroxymethylgruppe einzuführen, was zur Bildung von Natrium-2-(Hydroxymethyl)benzol-1-sulfonat führt .

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von Natrium-2-(Hydroxymethyl)benzol-1-sulfonat kontinuierliche Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz der Sulfonierungs- und Hydroxymethylierungsschritte zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Natrium-2-(Hydroxymethyl)benzol-1-sulfonat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Hydroxymethylgruppe kann oxidiert werden, um eine Carboxylgruppe zu bilden, was zur Bildung von Natrium-2-(Carboxymethyl)benzol-1-sulfonat führt.

Reduktion: Die Sulfonatgruppe kann unter bestimmten Bedingungen reduziert werden, um das entsprechende Sulfinat zu bilden.

Substitution: Die Hydroxymethylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen sie durch andere funktionelle Gruppen ersetzt werden kann

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen oder sauren Bedingungen verwendet werden

Hauptprodukte, die gebildet werden

Oxidation: Natrium-2-(Carboxymethyl)benzol-1-sulfonat.

Reduktion: Natrium-2-(Hydroxymethyl)benzol-1-sulfinat.

Substitution: Verschiedene substituierte Benzolsulfonate, abhängig vom verwendeten Nukleophil

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Natrium-2-(Hydroxymethyl)benzol-1-sulfonat beruht auf seiner Fähigkeit, aufgrund des Vorhandenseins reaktiver funktioneller Gruppen an verschiedenen chemischen Reaktionen teilzunehmen. Die Sulfonatgruppe kann in Substitutionsreaktionen als Abgangsgruppe fungieren, während die Hydroxymethylgruppe Oxidation oder Reduktion erfahren kann. Diese Eigenschaften machen es zu einem vielseitigen Reagenz in der organischen Synthese.

Wirkmechanismus

The mechanism of action of sodium 2-(hydroxymethyl)benzene-1-sulfonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonate group can act as a leaving group in substitution reactions, while the hydroxymethyl group can undergo oxidation or reduction. These properties make it a versatile reagent in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares monosodium hydroxymethylbenzenesulphonate with aromatic and aliphatic sulfonates, sulfonamides, and related derivatives.

Aromatic Sulfonates with Hydroxyl/Alkyl Substituents

Table 1: Key Properties of Selected Aromatic Sulfonates

Structural and Functional Insights:

- Chloro substituents (e.g., in Sodium 5-chloro-2-hydroxy-benzenesulfonate) may increase toxicity due to halogen reactivity .

- Applications: Sodium benzoate is widely used as a preservative, while this compound's applications are less documented but likely involve specialty synthesis due to its reactive hydroxymethyl group .

Aliphatic Sulfonates

Sodium Hydroxymethanesulfonate (Sodium Formaldehyde Bisulfite, CAS 870-72-4)

- Structure : Methane backbone with hydroxymethyl and sulfonate groups.

- Applications : Used in pharmaceuticals and as a preservative.

- Safety : Generally recognized as safe (GRAS) in food applications but may decompose to release formaldehyde .

- Comparison : Unlike the aromatic target compound, this aliphatic derivative lacks a benzene ring, reducing aromatic interactions but increasing aliphatic reactivity .

Sulfonamide Derivatives

- Structure: Sulfonamide (-SO₂NH₂) group replaces the sulfonate, with additional functional groups (e.g., amino, cyclohexyl).

- Applications : Primarily in pharmaceuticals (e.g., antimicrobial agents).

- Comparison : Sulfonamides exhibit higher biological activity due to the -SO₂NH₂ group, whereas sulfonates like the target compound are more inert and suited for industrial uses .

Production and Stability

- Monosodium phosphate () shares similarities in monosodium salt production but differs in anion (phosphate vs. sulfonate). Monosodium phosphate has a 24-month shelf life under proper storage; similar stability is expected for this compound due to its non-reactive sulfonate group .

Research Findings and Gaps

- Hydrogen Bonding : Aromatic sulfonates with hydroxyl groups (e.g., 4-hydroxybenzenesulfonic acid) form intermolecular hydrogen bonds, influencing crystal structure and stability . This property may extend to the target compound.

- Data Limitations: Direct studies on this compound are scarce; most inferences are drawn from structural analogs.

Biologische Aktivität

Monosodium hydroxymethylbenzenesulphonate (MHB) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of MHB, including its effects on various biological systems, case studies, and research findings.

Chemical Structure and Properties

MHB is a sulfonated aromatic compound characterized by a hydroxymethyl group attached to a benzene ring. Its chemical formula is C7H9NaO3S, and it is often utilized in various industrial applications, including as a surfactant and in pharmaceuticals.

1. Antimicrobial Properties

MHB has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Pathogen Type | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

2. Cytotoxic Effects

Research indicates that MHB exhibits cytotoxic effects on various cancer cell lines. In vitro studies have shown that MHB can induce apoptosis in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death.

- Case Study : A study conducted by Zhang et al. (2020) reported that treatment with MHB at concentrations of 100 µM resulted in a significant reduction in cell viability (approximately 70% reduction in MCF-7 cells).

3. Anti-inflammatory Activity

MHB has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

| Cytokine | Control Level (pg/mL) | MHB Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 250 | 150 |

| IL-6 | 300 | 180 |

The biological activity of MHB can be attributed to several mechanisms:

- Membrane Disruption : MHB's amphiphilic nature allows it to integrate into lipid membranes, disrupting their integrity.

- Apoptosis Induction : MHB activates caspases, leading to programmed cell death in cancer cells.

- Cytokine Modulation : By inhibiting signaling pathways involved in inflammation, MHB reduces cytokine production.

Safety and Toxicology

While MHB shows promise in various biological applications, safety assessments are crucial. Preliminary toxicological studies suggest that MHB has a low toxicity profile when used within recommended limits. However, further long-term studies are necessary to fully understand its safety implications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.